molecular formula C17H16N2O5 B7457107 [2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate

[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate

Cat. No. B7457107
M. Wt: 328.32 g/mol
InChI Key: PQXIZQMXYNAORR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate, commonly known as EONB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EONB is a derivative of nitrobenzoate and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EONB involves the generation of reactive oxygen species (ROS) in cells. EONB is oxidized by ROS, resulting in the formation of a highly fluorescent compound. This fluorescence can be used to detect the presence of ROS in living cells. EONB has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
EONB has been shown to have various biochemical and physiological effects. In cancer cells, EONB has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. EONB has also been shown to have antioxidant properties and can scavenge free radicals in cells. In addition, EONB has been shown to have neuroprotective effects and can protect against oxidative stress-induced damage in neurons.

Advantages and Limitations for Lab Experiments

One of the major advantages of EONB is its ability to selectively target specific cells and tissues. This makes it an ideal candidate for drug delivery and bioimaging applications. However, EONB has some limitations in lab experiments. It is highly sensitive to light and can degrade rapidly if not stored properly. In addition, EONB can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of EONB. One area of interest is the development of EONB-based drug delivery systems for the treatment of cancer and other diseases. Another area of interest is the use of EONB as a fluorescent probe for detecting ROS in living cells. Further research is also needed to investigate the potential neuroprotective effects of EONB and its use in the treatment of neurodegenerative diseases.
Conclusion:
EONB is a promising compound with potential applications in various fields of scientific research. Its ability to selectively target specific cells and tissues makes it an ideal candidate for drug delivery and bioimaging applications. Further research is needed to fully understand the mechanism of action and potential applications of EONB.

Synthesis Methods

The synthesis of EONB involves the reaction between 4-nitrobenzoic acid and 2-(2-ethylanilino)-2-oxoacetic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction produces EONB as a yellow solid with a melting point of 186-189°C.

Scientific Research Applications

EONB has been extensively studied for its potential applications in various fields such as cancer research, drug delivery, and bioimaging. In cancer research, EONB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. EONB has also been used as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells. In bioimaging, EONB has been used as a fluorescent probe for detecting reactive oxygen species in living cells.

properties

IUPAC Name

[2-(2-ethylanilino)-2-oxoethyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-12-5-3-4-6-15(12)18-16(20)11-24-17(21)13-7-9-14(10-8-13)19(22)23/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXIZQMXYNAORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Ethylanilino)-2-oxoethyl] 4-nitrobenzoate

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